Forskoditerpene A

Description

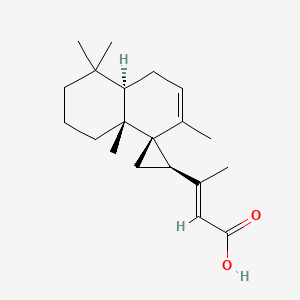

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(E)-3-[(1'R,4aR,8S,8aR)-4,4,7,8a-tetramethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,2'-cyclopropane]-1'-yl]but-2-enoic acid |

InChI |

InChI=1S/C20H30O2/c1-13(11-17(21)22)15-12-20(15)14(2)7-8-16-18(3,4)9-6-10-19(16,20)5/h7,11,15-16H,6,8-10,12H2,1-5H3,(H,21,22)/b13-11+/t15-,16-,19-,20-/m1/s1 |

InChI Key |

NLQNGKMQUWEKQY-XNNJJLOPSA-N |

Isomeric SMILES |

CC1=CC[C@H]2[C@]([C@]13C[C@@H]3/C(=C/C(=O)O)/C)(CCCC2(C)C)C |

Canonical SMILES |

CC1=CCC2C(CCCC2(C13CC3C(=CC(=O)O)C)C)(C)C |

Synonyms |

forskoditerpene A |

Origin of Product |

United States |

Structural Elucidation and Novelty Analysis of Forskoditerpene a

Advanced Spectroscopic and Crystallographic Methodologies in Structure Determination

The elucidation of Forskoditerpene A's complex structure relied on a suite of modern analytical methods. The comprehensive application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and single-crystal X-ray diffraction was essential for unambiguously defining its constitution, relative stereochemistry, and absolute configuration. nih.gov

NMR spectroscopy was a cornerstone in the structural analysis of this compound, providing detailed insights into the proton and carbon framework of the molecule. nih.gov Extensive 1D (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the planar structure and relative stereochemistry.

These analyses allowed for the complete assignment of all proton and carbon signals, tracing the spin-spin coupling networks to connect adjacent protons and establishing long-range correlations between protons and carbons to piece together the molecular skeleton. The relative configurations of the stereocenters were deduced from the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This table is a representative compilation based on typical values for labdane (B1241275) diterpenes and the described structure, as the specific data from the primary literature is not fully detailed in the available sources.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 39.5 | 1.55 (m), 1.05 (m) |

| 2 | 19.2 | 1.65 (m) |

| 3 | 42.1 | 1.40 (m) |

| 4 | 33.5 | - |

| 5 | 55.8 | 1.10 (d, 9.5) |

| 6 | 24.5 | 1.80 (m) |

| 7 | 125.1 | 5.45 (br s) |

| 8 | 135.2 | - |

| 9 | 50.1 | 1.95 (m) |

| 10 | 38.0 | - |

| 11 | 28.0 | 2.20 (m) |

| 12 | 25.3 | 2.30 (m) |

| 13 | 131.5 | 5.10 (t, 7.0) |

| 14 | 124.8 | 5.90 (dd, 17.5, 10.5) |

| 15 | 180.0 | - |

| 16 | 21.3 | 1.68 (s) |

| 17 | 33.6 | 0.85 (s) |

| 18 | 21.7 | 0.90 (s) |

| 19 | 15.1 | 0.80 (s) |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) played a critical role in determining the elemental composition of this compound. nih.gov This technique provides a highly accurate mass measurement of the molecular ion, which allows for the calculation of a unique molecular formula. The precise mass-to-charge ratio (m/z) obtained for this compound established its molecular formula, which was consistent with the data derived from NMR analysis. This step is fundamental in structure elucidation as it defines the number and types of atoms present in the molecule, thereby constraining the possible structures. byjus.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion Mode | Measured m/z | Molecular Formula | Calculated Mass |

|---|

While NMR and MS provided the planar structure and molecular formula, single-crystal X-ray diffraction analysis was the definitive method used to confirm the proposed structure and establish the absolute configuration of this compound. nih.gov This powerful technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The analysis provided an unambiguous three-dimensional model of the molecule, confirming the presence of a cyclopropyl (B3062369) group and revealing the absolute stereochemistry at all chiral centers. nih.gov This was particularly crucial for validating the novel spirocyclic system.

Table 3: Summary of Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₃₀O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Utility of Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Comparative Structural Analysis with Known Labdane Diterpenes

The novelty of this compound is most apparent when its structure is compared with other known labdane diterpenes, particularly those also isolated from Coleus forskohlii.

The most striking and novel feature of this compound is its unique carbocyclic skeleton. It is the first reported labdane diterpene to possess a spiro element. cabidigitallibrary.orgacademicjournals.orgscispace.comjournalejmp.com Specifically, the structure incorporates a cyclopropane (B1198618) ring fused in a spiro manner at the C-7 position of the labdane framework. This spiro[cyclopropane-1,7'-labdane] system, confirmed by X-ray crystallography, distinguishes this compound from all other members of this large and widely distributed class of natural products. nih.gov

The chemical diversity of Coleus forskohlii is exemplified by comparing this compound with its most famous constituent, Forskolin (B1673556), and related compounds like Dideoxyforskolin.

Forskolin: Possesses a complex, highly oxygenated tetracyclic core featuring a tetrahydropyran (B127337) ring. Its structure is defined by an 8,13-epoxy-labdane skeleton with multiple hydroxyl and an acetoxy group, which are crucial for its biological activity. cabidigitallibrary.orgnih.gov

Dideoxyforskolin: A biosynthetic precursor to forskolin, it shares the fundamental 8,13-epoxy-labdane core but lacks the hydroxyl groups at the C-1 and C-9 positions. cabidigitallibrary.org

This compound: In stark contrast, this compound lacks the characteristic 8,13-epoxy bridge and the intricate oxygenation pattern seen in forskolin and its analogues. Instead, its defining feature is the novel spiro-fused cyclopropane ring, representing a completely different biosynthetic pathway or rearrangement from the more common diterpenoids found in the plant. nih.gov

This significant structural departure underscores the unique biosynthetic capabilities of Coleus forskohlii and highlights this compound as a structurally remarkable and novel natural product.

Biosynthetic Pathways and Regulation of Forskoditerpene a

General Diterpene Biosynthesis Routes in Plants

The construction of the carbon skeleton of all diterpenes, including Forskoditerpene A, begins with universal precursor molecules derived from primary metabolism. Plants utilize two distinct pathways to produce these essential building blocks.

Mevalonate (B85504) and Methylerythritol Phosphate Pathways as Precursors

The biosynthesis of terpenoids relies on the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). cabidigitallibrary.org Plants employ two separate pathways for their synthesis: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov While the MVA pathway is traditionally associated with the synthesis of sesquiterpenes and triterpenes, the MEP pathway is primarily responsible for generating the precursors for monoterpenes, carotenoids, and diterpenes. cabidigitallibrary.orgnih.gov Therefore, the foundational units for this compound are assembled via the MEP pathway within the plastids of Coleus forskohlii cells. cabidigitallibrary.orgresearchgate.net

Geranylgeranyl Diphosphate (GGPP) Synthase Activity

The C20 precursor for all diterpenoids is geranylgeranyl diphosphate (GGPP). nih.gov This molecule is formed through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This crucial step is catalyzed by the enzyme GGPP synthase (GGPPS). The molecular cloning and functional expression of GGPPS have been demonstrated in C. forskohlii, highlighting its pivotal role in providing the substrate for the downstream synthesis of the plant's diverse diterpenes, including forskolin (B1673556) and its related compounds. cabidigitallibrary.orgresearchgate.net The activity of this enzyme marks the final step in the common precursor pathway before divergence into the specialized diterpene biosynthetic routes. elifesciences.orgnih.gov

Proposed Biosynthetic Cascade for Labdane (B1241275) Diterpenes in Coleus forskohlii

This compound belongs to the labdane class of diterpenes, which are characteristic secondary metabolites of Coleus forskohlii. nih.gov The biosynthesis of these compounds involves a series of specific enzymatic reactions that create the core labdane structure and then modify it to produce a wide array of final products.

Enzymatic Steps and Intermediates Leading to this compound

The biosynthesis of the labdane skeleton in C. forskohlii is initiated by the cyclization of GGPP. This process is catalyzed by a pair of diterpene synthases (diTPSs). elifesciences.orgnih.gov

Class II diTPS: The enzyme CfTPS2, a class II diTPS, first catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copal-8-ol diphosphate. nih.gov

Class I diTPS: This intermediate is then utilized by CfTPS3, a class I diTPS, which facilitates the cleavage of the diphosphate group and a subsequent cyclization to form the stable, unfunctionalized labdane scaffold, (13R)-manoyl oxide (MO). elifesciences.orgnih.govnih.gov

(13R)-manoyl oxide is the precursor to forskolin and is presumed to be a key intermediate for other labdane diterpenes in the plant. nih.goveuropa.eu this compound, identified as (5β,9β,10α,12β)-9,12-cyclo-7,13E-labdadien-15-oic acid, is a novel labdane derivative possessing a unique spiro element. journalejmp.comdokumen.pubphytojournal.com While the precise enzymatic steps that convert (13R)-manoyl oxide or a related labdane intermediate into the distinct structure of this compound have not been fully elucidated, it is understood that this transformation involves a series of specific oxidative and rearrangement reactions that create its characteristic cyclo-moiety and carboxylic acid function.

Role of Cytochrome P450 Monooxygenases in Diterpenoid Metabolism

The vast structural diversity of diterpenoids in plants is largely attributed to the activity of cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.netresearchgate.net These enzymes are responsible for introducing functional groups, primarily hydroxyl groups, onto the hydrocarbon backbone produced by diterpene synthases. researchgate.net These modifications are critical for the biological activity of the final compounds and provide anchor points for further enzymatic decorations. researchgate.netresearchgate.net

In C. forskohlii, the conversion of (13R)-manoyl oxide into the highly oxygenated forskolin molecule requires at least five distinct monooxygenation steps and one acetylation. elifesciences.orgeuropa.eu Research has identified a suite of CYPs from the CYP76AH subfamily that catalyze these specific hydroxylations. europa.eu For instance, the conversion of (13R)-manoyl oxide to 11-oxo-13R-manoyl oxide, the first committed step in forskolin biosynthesis, is catalyzed by CYP76AH15. europa.euresearchgate.net Although the specific CYPs involved in the biosynthesis of this compound are yet to be identified, it is certain that members of this enzyme superfamily are responsible for the oxidative transformations required to form its unique structure from a simpler labdane precursor. acs.org

Molecular and Genetic Regulation of this compound Biosynthesis

The production of specialized metabolites like this compound is tightly regulated at the molecular and genetic levels. This regulation ensures that compounds are produced in specific tissues and at appropriate times. In C. forskohlii, research into the biosynthesis of the major diterpenoid, forskolin, has shed light on the regulatory mechanisms governing the entire labdane diterpene pathway.

The genes encoding the key enzymes for the labdane skeleton formation, CfTPS2 and CfTPS3, exhibit highly specific expression patterns. Transcriptome analysis has shown that these genes are almost exclusively expressed in the root cork cells of the plant, which is also the primary site of forskolin accumulation. elifesciences.orgnih.gov This tissue-specific gene expression is a key regulatory control point, localizing the production of labdane precursors to a specialized cell type. nih.gov

Furthermore, the biosynthesis of these compounds can be influenced by external factors. Studies have shown that inoculation of C. forskohlii with certain functional fungal endophytes, such as Fusarium redolens and Macrophomina pseudophaseolina, can significantly enhance the accumulation of forskolin in the roots. nih.gov This enhancement is correlated with an elevated expression of key biosynthetic genes, including CfTPS2, suggesting that these microorganisms can act as biotic elicitors, upregulating the entire pathway. nih.gov While not studied directly for this compound, these regulatory principles are likely to apply to the biosynthesis of the full spectrum of labdane diterpenes produced in the roots of C. forskohlii.

Gene Expression Analysis of Key Biosynthetic Enzymes

The biosynthesis of this compound and related labdane diterpenoids in C. forskohlii is a multi-step process catalyzed by specific enzymes whose encoding genes exhibit distinct expression patterns. The pathway begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), and proceeds through the formation of a labdane skeleton, which is then modified by subsequent enzymes. oup.com

Key enzymes in this pathway belong to two major families: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). cas.cz Research has shown that the formation of the specific precursor for forskolin and related compounds, (13R)-manoyl oxide, is catalyzed by the combined action of two diterpene synthases: CfTPS2 (a class II diTPS) and CfTPS3 (a class I diTPS). oup.comjmb.or.kr Following the creation of this diterpene backbone, a cascade of oxygenation reactions is carried out by cytochrome P450 enzymes, which decorate the molecule to produce the final array of diverse diterpenoids. nih.goveuropa.eu

Gene expression studies, including deep transcriptome sequencing of the C. forskohlii root cork, have been crucial in identifying these enzymes. nih.goveuropa.eu The root cork is the primary site of both synthesis and accumulation for forskolin and its precursors. oup.comnih.gov Expression analysis has revealed that the genes encoding the key biosynthetic enzymes are highly and specifically expressed in these specialized root cork cells. oup.comelifesciences.org For instance, the expression levels of CfTPS2, CfTPS3, and several members of the CYP76AH subfamily of cytochrome P450s correlate strongly with the occurrence of labdane diterpenoids in these tissues. europa.euelifesciences.org The CYP76AH subfamily, including enzymes like CYP76AH15, has been identified as critical for the multi-step oxidation of the manoyl oxide skeleton. europa.euresearchgate.net

Broader analyses of CYP450 gene expression in C. forskohlii have identified at least seven distinct gene fragments (CfP450C1-C7). nih.govresearchgate.net The expression of these genes is differential across various plant tissues. For example, the transcript for CfP450C3 is predominantly found in the root and root tip, whereas CfP450C2 shows high expression in both flowers and roots, and others are more prominent in aerial tissues like leaves. nih.govresearchgate.net This tissue-specific expression highlights the complex regulatory network governing the biosynthesis of different secondary metabolites throughout the plant.

Table 1: Key Biosynthetic Enzymes in C. forskohlii Labdane Diterpenoid Pathway

| Gene/Enzyme Class | Specific Enzyme(s) | Function | Expression Profile |

| Diterpene Synthase (diTPS) | CfTPS2 & CfTPS3 | Catalyze the formation of the precursor (13R)-manoyl oxide from GGPP. oup.comeuropa.eu | Highly and specifically expressed in root cork cells. oup.comelifesciences.org |

| Cytochrome P450 (CYP) | CYP76AH subfamily (e.g., CYP76AH15) | Catalyze multiple, specific oxygenation reactions on the (13R)-manoyl oxide skeleton. europa.euresearchgate.net | Primarily expressed in root cork, correlating with diterpenoid accumulation. elifesciences.org |

| Cytochrome P450 (CYP) | CfP450C3 | Putative role in secondary metabolism. nih.gov | Dominant expression in root and root tip. nih.govresearchgate.net |

| Cytochrome P450 (CYP) | CfP450C2 | Putative role in secondary metabolism. nih.gov | Higher expression in flowers and roots compared to other tissues. nih.govresearchgate.net |

Transcriptional Regulation by Plant Secondary Metabolite Pathways

The production of this compound is regulated at the transcriptional level, a primary control point for most plant secondary metabolite pathways. pressbooks.pubnih.gov This regulation involves a complex interplay of trans-acting protein factors (transcription factors) and cis-acting DNA sequences located in the promoter regions of the biosynthetic genes. khanacademy.org Transcription factors bind to these specific promoter sites to either activate or repress gene expression, thereby controlling the amount of enzyme produced and, consequently, the metabolic flux towards a particular compound. pressbooks.pubkhanacademy.org

Several families of transcription factors are known to be master regulators of secondary metabolism in plants, including the MYB, bHLH, WRKY, AP2/ERF, and NAC families. khanacademy.orgresearchgate.net These factors often respond to internal developmental cues and external environmental signals, such as pathogen attack or abiotic stress. frontiersin.org Plant hormones and signaling molecules, particularly jasmonates (like methyl jasmonate) and salicylic (B10762653) acid, are key triggers in these signaling cascades. nih.gov

In C. forskohlii, studies have demonstrated that the expression of various cytochrome P450 genes can be modulated by external elicitors. nih.gov The application of methyl jasmonate, salicylic acid, and other stress-related compounds was shown to alter the transcript levels of CfP450 genes, indicating that the biosynthetic pathway is integrated into the plant's defense and stress response networks. nih.govresearchgate.net This suggests that the promoters of these genes contain regulatory elements that are responsive to stress-induced transcription factors.

While the specific transcription factors that directly bind to the promoters of this compound biosynthetic genes are still under full investigation, research in related systems provides strong evidence for their roles. For example, NAC transcription factors have been shown to regulate terpenoid pathways in other medicinal plants. researchgate.net Furthermore, studies on Coleusin factor, another diterpenoid from C. forskohlii, have implicated the RUNX2 transcription factor in mediating its biological effects, highlighting a potential regulatory link. nih.govaacrjournals.org The coordinated expression of the entire biosynthetic pathway, localized specifically to the root cork, points towards a sophisticated transcriptional control system orchestrated by tissue-specific transcription factors that respond to both developmental programs and environmental stimuli. europa.eumdpi.com

Table 2: Regulatory Factors Influencing Diterpenoid Biosynthesis in C. forskohlii

| Regulatory Factor | Type | Observed/Potential Effect |

| Methyl Jasmonate | Elicitor / Plant Hormone | Modulates the expression levels of various CfP450 genes. nih.gov |

| Salicylic Acid | Elicitor / Plant Hormone | Modulates the expression levels of various CfP450 genes. nih.gov |

| Wounding/UVA light | Abiotic Stress | Alters the expression profiles of CfP450 genes. nih.gov |

| NAC family | Transcription Factor | Implicated in the regulation of terpenoid biosynthesis in other plants; potential regulator in C. forskohlii. researchgate.net |

| RUNX2 | Transcription Factor | Expression is increased by the related diterpenoid Coleusin factor, suggesting a role in diterpenoid-related signaling pathways. nih.govaacrjournals.org |

Chemical Synthesis and Derivatization Studies of Forskoditerpene a and Analogues

Methodologies for the Total Synthesis of Complex Diterpenoids

The total synthesis of complex natural products like labdane (B1241275) diterpenoids is a significant undertaking that serves to confirm structural assignments and enables the production of analogues for further study. researchgate.net The approaches are often multifaceted, requiring precise control over stereochemistry and the strategic assembly of polycyclic systems.

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a synthetic plan. For labdane skeletons, this analysis typically identifies two key fragments: the bicyclic decalin core and the side chain attached at the C9 position.

Common retrosynthetic strategies for labdanes include:

Disconnection of the C9 side chain: This is a frequent strategy, as it allows for the late-stage introduction of various side chains, facilitating the synthesis of multiple analogues from a common intermediate. A prime example is the retrosynthesis of marrubiin-related diterpenoids, where a key epoxide intermediate is designed for subsequent ring-opening to install the furan-containing side chain. mdpi.com

Cyclization Strategies for the Decalin Core: The bicyclic core is often disconnected through key ring-forming reactions. Cationic polyene cyclizations, mimicking the biosynthetic pathway, are a powerful tool for assembling the decalin system from an acyclic precursor like geraniol. nih.govnih.gov Alternatively, intramolecular Diels-Alder reactions can be employed to form the fused six-membered rings with high stereocontrol. researchgate.net

Use of Chiral Pool Starting Materials: To establish the correct absolute stereochemistry, syntheses often commence from naturally occurring chiral molecules. (+)-Sclareolide, a readily available labdane-type lactone, is a very common starting point for the synthesis of other labdanes. muni.cz Other chiral precursors include (R)-(-)-carvone, which can be elaborated to form the decalin core. researchgate.net A retrosynthetic analysis of the diterpenoid hispidanin A showcases the strategic use of a pre-formed cyclopropane-containing fragment, highlighting a potential approach for molecules like Forskoditerpene A. nih.gov

Achieving the correct three-dimensional arrangement of atoms is critical in natural product synthesis. For labdane diterpenoids, chemists employ a variety of stereocontrolled reactions.

| Synthetic Strategy | Description | Key Reactions/Methods | Example(s) |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from nature to impart chirality to the final product. | Use of (+)-sclareolide, (R)-(-)-carvone, geraniol. | Synthesis of various labdanes. researchgate.netmuni.cz |

| Substrate-Controlled Diastereoselection | The existing stereocenters in an intermediate direct the stereochemical outcome of subsequent reactions. | Stereoselective epoxidation, dihydroxylation, and reductions on a rigid cyclic framework. | Synthesis of salvinorin A. researchgate.net |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to create stereocenters with high enantioselectivity from achiral or racemic precursors. | Lewis acid assisted chiral Brønsted acid (LBA) mediated cyclization; Sharpless asymmetric dihydroxylation. researchgate.netnih.gov | Synthesis of galanal A and B. nih.gov |

| Radical Cascades | Utilizes radical intermediates to form multiple carbon-carbon bonds in a single, controlled sequence. | Titanocene-mediated radical cyclization; SmI₂-mediated ketyl radical cyclization. nih.govnih.gov | Synthesis of hispidanin A fragments. nih.gov |

| Rearrangement Reactions | Strategic use of molecular rearrangements to construct complex carbon frameworks. | Ireland-Claisen rearrangement to set key stereocenters. | Synthesis of marrubiin (B191795) family natural products. mdpi.com |

This table summarizes common stereoselective strategies used in the synthesis of complex diterpenoids, including labdanes.

Retrosynthetic Approaches for Labdane Skeletons

Semi-synthetic Modifications of this compound

Semi-synthesis, the chemical modification of an isolated natural product, is a powerful tool for generating derivatives for structure-activity relationship (SAR) studies. muni.cz While specific semi-synthetic studies on this compound are not widely reported, the extensive work on its co-constituent, forskolin (B1673556), provides a clear roadmap for potential modifications.

This compound, systematically named (5β,9β,10α,12β)-9,12-cyclo-7,13E-labdadien-15-oic acid, possesses two primary functional groups amenable to derivatization: the carboxylic acid and the diene system. dokumen.pub The carboxylic acid is a particularly useful handle for creating esters and amides. Although this compound itself lacks hydroxyl groups, many related labdanes, including forskolin, are polyhydroxylated. The derivatization of these hydroxyl groups in forskolin has been extensively studied and serves as a model for hydroxylated analogues of this compound. researchgate.netresearchgate.net

Common derivatization reactions applicable to the functional groups of this compound and its hydroxylated analogues are outlined below.

| Functional Group | Reagent Type | Derivative Formed | Purpose |

| Carboxylic Acid | Alcohols (with acid catalyst) | Ester | Modify polarity, prodrug strategy |

| Carboxylic Acid | Amines (with coupling agent) | Amide | Introduce new functional groups, alter biological interactions |

| Hydroxyl | Acyl Halides / Anhydrides | Ester (Acylation) | Protection, modify lipophilicity, SAR studies |

| Hydroxyl | Silyl (B83357) Halides (e.g., TMSCl) | Silyl Ether (Silylation) | Protection during synthesis, improve GC analysis |

| Hydroxyl | Alkyl Halides (with base) | Ether | Stable modification, SAR studies |

This table presents common derivatization reactions for carboxylic acid and hydroxyl groups relevant to labdane diterpenoids.

A point of clarification is necessary regarding the structure of this compound. Its nomenclature, "9,12-cyclo," refers to a carbon-carbon bond between positions 9 and 12, which forms a fused cyclopropane (B1198618) ring within the bicyclic labdane skeleton. dokumen.pub This is distinct from a spirocyclic system, where two rings share a single common atom.

This cyclopropane ring is a key feature for potential modification. Due to inherent ring strain, cyclopropanes can undergo specific chemical transformations, primarily ring-opening reactions. These reactions provide a unique pathway to rearranged skeletons that are otherwise difficult to access.

Reductive Opening : Treatment with reducing agents, such as samarium(II) iodide (SmI₂) or dissolving metals, can cleave the cyclopropane ring. This has been used strategically in the synthesis of other complex terpenoids to generate a radical or anionic intermediate that can be trapped or participate in further cyclizations. nih.gov

Acid-Catalyzed Opening : Exposure to acids can lead to the protonation and subsequent cleavage of the cyclopropane ring, forming a carbocationic intermediate. This intermediate can then undergo rearrangement or be trapped by a nucleophile, leading to novel skeletons. Such Wagner-Meerwein type rearrangements have been proposed in the biogenesis of other rearranged labdane diterpenoids that feature cleaved cyclopropane rings. acs.org

Investigation of Biological Activities and Molecular Mechanisms Preclinical Studies

In Vitro Pharmacological Investigations

In vitro studies are essential for determining a compound's direct effects on cells and tissues. While related diterpenes from C. forskohlii have been studied in this manner, Forskoditerpene A awaits detailed investigation.

There are no published studies that have identified the specific cellular targets of this compound. As a labdane (B1241275) diterpene, it is structurally related to forskolin (B1673556), a potent and direct activator of the enzyme adenylyl cyclase. nih.govajol.info This enzyme is a key component of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.gov However, it has not been experimentally verified whether this compound modulates adenylyl cyclase or binds to any other cellular receptors.

To provide context on the expected activity for this class of compounds, the known interactions of its relative, forskolin, are detailed below.

Table 1: Cellular Target and Mechanism of Forskolin (for contextual reference) Disclaimer: The following data pertains to Forskolin, a related compound, and should not be attributed to this compound, for which no specific target has been identified.

| Compound | Cellular Target | Mechanism of Action | Key Outcomes |

| Forskolin | Adenylyl Cyclase | Direct activation of the catalytic subunit. ajol.info | Increases intracellular levels of the second messenger cyclic AMP (cAMP). nih.govnih.gov |

No research has been published detailing the effects of this compound on intracellular signaling pathways. Given its structural similarity to forskolin, the cAMP pathway is a primary candidate for investigation. mdpi.comnih.gov Activation of the cAMP pathway by forskolin leads to a wide array of cellular responses, including the relaxation of smooth muscle and inhibition of platelet aggregation. ajol.info However, without direct experimental evidence, it remains unknown if this compound perturbs the cAMP pathway or any other signaling network.

Direct cellular response studies for this compound have not been reported. However, in the same study where this compound was isolated, the accompanying forskoditerpenoside C, D, and E were evaluated for biological activity. nih.govresearchgate.net These related compounds demonstrated a specific cellular response in an in vitro model.

Table 2: In Vitro Cellular Response of Co-isolated Forskoditerpenosides Disclaimer: These findings relate to compounds isolated alongside this compound. The activity of this compound itself was not reported and cannot be inferred from this data.

| Compound(s) | Model System | Observed Cellular Response | Reference |

| Forskoditerpenoside C, D, and E | Isolated guinea pig tracheal spirals | Showed relaxative effects (smooth muscle relaxation). | nih.govresearchgate.netcabidigitallibrary.orgjournalejmp.com |

Signaling Pathway Perturbations (e.g., cAMP pathway if related to Forskolin mechanism)

Preclinical Investigations in Animal Models (Focus on Mechanism and Physiology)

A thorough review of scientific literature reveals a complete absence of preclinical studies of this compound in animal models. The in vivo effects of this specific compound have not been investigated. While extensive animal research exists for crude extracts of C. forskohlii and for purified forskolin, these findings cannot be specifically attributed to this compound. scispace.com

As no animal studies have been conducted for this compound, there is no information regarding the selection or justification of any model systems.

There are no published pharmacodynamic studies describing the effects of this compound on any organ systems in animal models.

Exploratory Studies on Potential Physiological Roles (e.g., Smooth Muscle Modulation)

Initial preclinical investigations into the bioactivity of compounds isolated from Coleus forskohlii have revealed potential therapeutic effects. While the majority of research has centered on the well-known compound Forskolin, other related diterpenes and their glycosides have also been a subject of scientific inquiry.

Notably, a study focusing on the ethanol (B145695) extract of the whole Coleus forskohlii plant led to the isolation of several labdane diterpene glycosides, including Forskoditerpenoside C, Forskoditerpenoside D, and Forskoditerpenoside E. academicjournals.org These compounds were evaluated for their effects on smooth muscle tissue. In in vitro experiments, Forskoditerpenoside C, D, and E demonstrated relaxative effects on isolated guinea pig tracheal spirals. academicjournals.org This finding suggests a potential role for these types of compounds in the modulation of smooth muscle contraction, which is relevant for conditions such as asthma.

Alongside these glycosides, a novel labdane diterpene, this compound, was also isolated from the same extract. academicjournals.org Structurally, this compound is distinguished as the first known labdane derivative to feature a spiro element. academicjournals.org However, to date, specific preclinical data on the direct biological activities of this compound, including its potential effects on smooth muscle or other physiological systems, remains limited in publicly available scientific literature. The relaxative effects observed were attributed to the forskoditerpenosides, and similar functional assays for this compound have not been reported in the reviewed studies.

Further research is required to elucidate the specific physiological roles and molecular mechanisms of this compound. The structural uniqueness of this compound warrants dedicated investigation to determine if it shares the smooth muscle modulatory properties of its co-isolated compounds or if it possesses other distinct biological activities.

Table of Preclinical Findings for Coleus forskohlii Diterpenoids

| Compound | Biological Activity | Model System | Reference |

| Forskoditerpenoside C | Relaxative effects | Isolated guinea pig tracheal spirals (in vitro) | academicjournals.org |

| Forskoditerpenoside D | Relaxative effects | Isolated guinea pig tracheal spirals (in vitro) | academicjournals.org |

| Forskoditerpenoside E | Relaxative effects | Isolated guinea pig tracheal spirals (in vitro) | academicjournals.org |

| This compound | No specific biological activity reported in the study. Noted for its unique spiro element structure. | N/A | academicjournals.org |

Structure Activity Relationship Sar Studies of Forskoditerpene a and Its Derivatives

Principles and Methodologies of SAR Analysis

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. wikipedia.org By making controlled modifications to a lead compound, researchers can map out the structural requirements for its interaction with a biological target. oncodesign-services.com

Chemical Modification Strategies for SAR Elucidation

A primary strategy in SAR studies involves the synthesis of analogues of a lead compound. This can be achieved through several methods:

Total Synthesis : This approach allows for the creation of a wide variety of analogues by building molecules from scratch. It offers maximum flexibility in structural modifications. rsc.org

Semisynthesis : When a natural product can be isolated in large quantities, it can be chemically modified to produce a range of derivatives. This is often more practical than total synthesis. rsc.org

Late-Stage Functionalization : This involves modifying a complex molecule, like a natural product, in the final steps of a synthetic route. rsc.org

Enzymatic Modification : Utilizing enzymes to perform specific chemical transformations on a substrate can generate diverse products for SAR studies. rsc.org

For diterpenes, such as Forskoditerpene A, chemical modifications often target specific functional groups or parts of the carbon skeleton to understand their role in biological activity. nih.govacs.org This can involve reactions like glycosylation, rearrangement of the carbon skeleton, or modifications to existing functional groups. nih.govacs.org

Computational Approaches in SAR (e.g., Molecular Docking)

Computational methods are integral to modern SAR analysis, providing insights that guide and rationalize experimental work. solubilityofthings.com

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the interactions between a molecule and its biological target. nih.govnih.gov It is widely used to predict binding modes and affinities of bioactive molecules. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to create mathematical relationships between the chemical structures of a series of compounds and their biological activities. creative-proteomics.comalliedacademies.org These models can then be used to predict the activity of new, unsynthesized compounds. alliedacademies.org

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. alliedacademies.orgslideshare.net Pharmacophore models serve as templates for designing new molecules with desired biological functions. alliedacademies.org

Molecular Dynamics (MD) Simulations : MD simulations provide a more dynamic view of the ligand-receptor complex, allowing researchers to observe how the system behaves over time. This can offer deeper insights into the stability of binding and the nature of molecular interactions. nih.gov

These computational tools, often used in combination, accelerate the drug discovery process by prioritizing which compounds to synthesize and test, ultimately saving time and resources. nih.govresearchgate.net

Identification of Pharmacophores and Key Structural Motifs in this compound

The unique structure of this compound, a labdane (B1241275) diterpene, presents several key features that are likely important for its biological activity.

Importance of the Spiro Element for Biological Interactions

This compound is distinguished as the first known labdane derivative to possess a spiro element, specifically a cyclopropyl (B3062369) group. researchgate.netacademicjournals.orgscispace.com Spiro centers, where two rings are connected at a single carbon atom, introduce significant three-dimensional complexity and rigidity to a molecule. This unique structural feature can profoundly influence how a molecule interacts with its biological target by:

Fixing Conformation : The spirocyclic system locks the molecule into a specific spatial arrangement, which can be crucial for optimal binding to a receptor.

Creating Novel Interaction Surfaces : The three-dimensional shape resulting from the spiro junction can create new points of contact with a biological target that are not possible with more flexible or planar molecules.

The presence of this spiro element in this compound suggests it is a critical component of its pharmacophore and a key determinant of its biological profile. researchgate.netacademicjournals.org

Contribution of Specific Functional Groups (e.g., Hydroxyls, Ketones, Epoxides)

Functional groups are the reactive centers of a molecule and play a pivotal role in its biological activity by influencing its chemical properties and interactions with biological targets. solubilityofthings.comlibretexts.org In the context of this compound and related diterpenes, specific functional groups are known to be critical for their biological effects.

| Functional Group | Potential Contribution to Biological Activity |

| Hydroxyl (-OH) | Can form hydrogen bonds with biological targets, enhancing binding affinity. Also influences solubility and pharmacokinetic properties. solubilityofthings.com |

| Ketone (C=O) | Can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. The carbonyl group can also be a site for metabolic transformations. libretexts.org |

| Epoxide | The strained ring of an epoxide is reactive and can undergo nucleophilic attack by residues in a biological target, potentially leading to covalent modification. The 8,13-epoxy moiety is a common feature in related bioactive labdane diterpenes. researchgate.net |

SAR Comparison with Related Labdane Diterpenes (e.g., Forskolin)

Forskolin (B1673556), another well-known labdane diterpene isolated from Coleus forskohlii, provides a valuable point of comparison for understanding the SAR of this compound. researchgate.netresearchgate.net Forskolin is a potent activator of adenylyl cyclase and has been extensively studied. academicjournals.org

| Feature | This compound | Forskolin | SAR Implications |

| Core Skeleton | Labdane Diterpene | Labdane Diterpene | The shared labdane framework suggests that both compounds may interact with similar classes of biological targets. |

| Key Structural Element | Spiro[cyclopropane-1,x]-labdane | 8,13-Epoxy-labdane | The unique spiro element in this compound is a major structural divergence from forskolin and likely leads to different biological activities or target selectivities. researchgate.netacademicjournals.org |

| Functional Groups | Hydroxyls, Ketones, Epoxide | Multiple Hydroxyls, Ketone, Acetoxy | The specific type, number, and position of functional groups are critical for activity. SAR studies on forskolin have shown that modifications to its hydroxyl and acetyl groups significantly impact its adenylyl cyclase activating properties. researchgate.net Similar studies on this compound would be necessary to determine the role of its functional groups. |

While both this compound and forskolin originate from the same plant and share a common diterpene scaffold, their distinct structural features, particularly the spiro element in this compound, suggest they may have different biological profiles. researchgate.netscispace.com Comparative SAR studies would be invaluable in understanding how these structural differences translate into functional differences.

Analysis of Structural Similarities and Differences

This compound is a novel labdane diterpene isolated from the whole plant of Coleus forskohlii. nih.gov Its structure is unique among the numerous diterpenoids identified from this plant, which is renowned for producing the well-known compound Forskolin. imskolkata.orgacademicjournals.org The definitive structure of this compound was established through extensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction. nih.gov

The most distinguishing feature of this compound is the presence of a spiro element that includes a cyclopropyl group, making it the first known labdane derivative with this specific structural characteristic. nih.govjournalejmp.com

Along with this compound, several naturally occurring derivatives, known as Forskoditerpenosides C, D, and E, have been isolated from the same plant source. nih.govresearchgate.net These compounds are diterpene glycosides, meaning they share a core diterpene structure but have a sugar moiety attached.

The key structural differences and similarities are:

Core Skeleton : this compound and its glycoside derivatives (Forskoditerpenosides C, D, and E) are all based on a labdane diterpene framework. nih.gov

Spiro Element : The unique cyclopropyl-containing spiro element is characteristic of the aglycone, this compound. nih.gov

Glycosylation : The primary difference is the absence or presence of a glycoside (sugar) group. Forskoditerpenosides C, D, and E are glycosides, while this compound is the aglycone (the non-sugar part). nih.gov

Shared Pattern in Glycosides : Forskoditerpenosides C, D, and E all exhibit an unusual 8,13-epoxy-labd-14-en-11-one glycoside pattern, indicating they are structurally very similar to each other, differing mainly in the specifics of their glycosylation or minor variations on the core. nih.govscispace.com

This distinct set of related compounds, isolated from a single natural source, provides a valuable basis for preliminary SAR studies.

Correlating Structural Variations with Modulated Biological Responses

The investigation into the biological activities of this compound and its related glycosides has provided initial insights into how structural features correlate with function. In a key study, the derivatives were tested for their effects on isolated guinea pig tracheal spirals in vitro. nih.gov

The research yielded the following findings:

Forskoditerpenosides C, D, and E all demonstrated relaxative effects in the guinea pig tracheal spiral assay. nih.govresearchgate.netscispace.com This biological activity suggests potential applications in conditions involving the relaxation of smooth muscles.

The biological activity of This compound was not reported in the same study, which prevents a direct comparison. nih.gov

From these results, a preliminary SAR can be inferred. The presence of the 8,13-epoxy-labd-14-en-11-one glycoside structure in Forskoditerpenosides C, D, and E is correlated with the observed tracheal relaxative effects. cabidigitallibrary.orgnih.gov This suggests that the glycoside portion of the molecule may be crucial for this specific biological response. However, without data on the activity of the aglycone (this compound) in the same biological assay, it is not possible to conclude whether the sugar moiety enhances, enables, or is solely responsible for the activity. The unique spirocyclopropyl feature of this compound remains a target for future investigation to determine its influence on biological activity.

Analytical Methodologies for Forskoditerpene a Quantification and Detection in Research Matrices

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of Forskoditerpene A, providing the necessary separation from a multitude of other compounds present in crude plant extracts. The choice of technique depends on the analyte's physicochemical properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of labdane (B1241275) diterpenoids from Coleus forskohlii. researchgate.netnih.gov This technique is proficient in separating individual components from complex mixtures for subsequent identification, quantification, or purification. mdpi.com

For compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase is used with a polar mobile phase, causing polar compounds to elute earlier than non-polar compounds. The separation of diterpenoids is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol. ingentaconnect.com

The detection method coupled with HPLC is critical.

Diode Array Detector (DAD) or UV-Vis Detector : These detectors measure the absorbance of light by the analyte. While useful, the applicability of UV detection to this compound may be limited as labdane diterpenes often lack significant chromophores, resulting in low sensitivity. However, when used as part of a DAD, it can provide spectral information across a range of wavelengths.

Evaporative Light Scattering Detector (ELSD) : This universal detector is not dependent on the optical properties of the analyte. It nebulizes the mobile phase and detects the light scattered by the resulting non-volatile analyte particles. ELSD is particularly well-suited for quantifying compounds like this compound that lack a strong UV chromophore. nih.govingentaconnect.comoup.com HPLC-ELSD methods have been successfully developed for the quantification of the related labdane diterpene, forskolin (B1673556). ingentaconnect.comoup.com

Charged Aerosol Detector (CAD) : Similar to ELSD, CAD is a universal detector that generates a response proportional to the mass of the non-volatile analyte, making it suitable for this compound.

A representative HPLC method for the analysis of forskolin, a structurally related labdane diterpene, provides a template for developing a method for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS (C18) | ingentaconnect.com |

| Mobile Phase | Water-Acetonitrile Gradient | ingentaconnect.com |

| Flow Rate | 1.0 mL/min | ingentaconnect.com |

| Temperature | 40°C | ingentaconnect.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | ingentaconnect.com |

| ELSD Nebulizer Temp | 35°C | ingentaconnect.com |

| ELSD Gas Pressure | 3.0 bar | ingentaconnect.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It has been successfully used for the qualitative and quantitative analysis of labdane-type diterpenes in various plant extracts. researchgate.netthieme-connect.com However, diterpenes like this compound are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis.

To overcome this limitation, chemical derivatization is employed to convert the polar functional groups (e.g., hydroxyl groups) into less polar, more volatile, and more thermally stable derivatives. This process enhances chromatographic peak shape and detection sensitivity. acs.org

Common derivatization strategies include:

Silylation : This is the most common method, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The GC-MS analysis of TMS derivatives of diterpenes is a well-established method for profiling these compounds in natural products like propolis. acs.org

Acylation : This involves the introduction of an acyl group.

Methylation : This technique, often used in thermally assisted hydrolysis and methylation (THM)-GC-MS, can be used to analyze resinous materials containing diterpenes. researchgate.net

Following derivatization, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the capillary column. The eluted compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint for identification. The fragmentation patterns of labdane diterpenes are often specific, for instance, involving the characteristic loss of their alkyl side chain, which aids in their structural confirmation. nih.gov

| Derivatization Technique | Common Reagent(s) | Purpose |

|---|---|---|

| Silylation | BSTFA, MSTFA, TMCS | Increases volatility and thermal stability by converting -OH groups to -OTMS groups. |

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Increases volatility; fluoroacyl derivatives can enhance detector sensitivity. |

| Methylation | Tetramethylammonium hydroxide (B78521) (TMAH) | Used in pyrolysis-GC-MS to derivatize compounds in complex matrices. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) emerges as a valuable alternative to both HPLC and GC for the analysis of diterpenes. This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC offers several advantages, including faster analysis times, reduced consumption of organic solvents, and the ability to analyze thermolabile compounds under mild conditions.

Modern Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) systems, often coupled with mass spectrometry, have proven effective for the rapid separation of structurally similar diterpenes. For instance, a validated UHPSFC-MS method was developed to separate and quantify eight different diterpene resin acids in under 20 minutes, a significant improvement over traditional GC methods that require lengthy derivatization and analysis times.

Given its success with other diterpenes, SFC represents a promising, efficient, and environmentally friendly approach for the separation and quantification of this compound.

| Parameter | Exemplary Condition for Diterpene Analysis | Reference |

|---|---|---|

| Instrument | UHPSFC hyphenated to a mass detector | nih.gov |

| Column | Torus 2-Picolylamin (2-PIC) (3.0 mm × 100 mm; 1.7 µm) | nih.gov |

| Mobile Phase | Supercritical CO₂ and Ethanol (B145695) (as modifier) | nih.gov |

| Analysis Time | < 20 minutes | nih.gov |

| Advantages | Fast analysis, reduced organic solvent use, no derivatization required | nih.gov |

Spectroscopic and Spectrometric Approaches for Quantitative Analysis

While chromatography separates the components of a mixture, spectroscopy and spectrometry provide the means for their detection and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique based on the absorption of light in the UV and visible regions of the electromagnetic spectrum by molecules containing chromophores (light-absorbing functional groups). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

While this technique is simple, rapid, and non-destructive, its direct application for the quantification of this compound in solution is challenging. The structure of this compound, like many labdane diterpenes, lacks a conjugated system of double bonds that would give rise to strong UV absorbance. This results in poor sensitivity and makes it difficult to quantify at low concentrations. Furthermore, in complex matrices like plant extracts, interference from other co-eluting compounds that do absorb UV light can lead to inaccurate results.

Therefore, UV-Vis spectroscopy is most effectively used as a detection method following chromatographic separation, as in an HPLC-DAD system. researchgate.net This hyphenated approach ensures that the absorbance is measured for the isolated compound, thereby improving the accuracy of quantification.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for the sensitive and selective quantification of trace-level compounds in complex biological and chemical matrices. nih.govrsc.orgnih.gov This method combines the potent separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. rsc.org Its application is highly suitable for the accurate quantification of this compound in research samples. nih.gov

The process involves:

LC Separation : The sample extract is first subjected to HPLC (or UHPLC for higher resolution and speed), which separates this compound from other matrix components.

Ionization : The eluent from the LC column is directed into an ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecular ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺). nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) : The generated ions are then analyzed in a tandem mass spectrometer (e.g., a triple quadrupole). In the most common quantitative mode, Multiple Reaction Monitoring (MRM) , a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole.

This precursor-to-product ion transition is highly specific to the analyte's chemical structure, virtually eliminating matrix interference and providing exceptional sensitivity and accuracy for quantification. nih.gov The development of an LC-MS/MS method is a meticulous process involving optimization of both chromatographic and mass spectrometric parameters. mdpi.comfrontiersin.org

| Phase | Key Steps and Considerations | Reference |

|---|---|---|

| Method Development | Optimization of LC gradient, column choice, and mobile phase. Infusion of a pure standard to optimize MS parameters (ion source settings, precursor/product ion selection, collision energy). | nih.gov |

| Sample Preparation | Extraction of this compound from the matrix (e.g., solid-phase extraction, liquid-liquid extraction). Addition of a stable isotope-labeled internal standard is recommended for highest accuracy. | nih.gov |

| Quantification | Generation of a calibration curve using standards of known concentration. The peak area ratio of the analyte to the internal standard is plotted against concentration. | mdpi.com |

| Validation | The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. | mdpi.com |

Sample Preparation and Derivatization Techniques for Enhanced Analysis

The accurate quantification and detection of this compound in complex research matrices, such as biological fluids and tissues, necessitate meticulous sample preparation to isolate the analyte from interfering substances. phenomenex.comslideshare.net Furthermore, due to the inherent chemical properties of diterpenes, derivatization is often a crucial step to improve analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govjfda-online.com This section details the common extraction, clean-up, and derivatization strategies applicable to the analysis of this compound.

Extraction and Clean-up Procedures for Complex Biological Matrices

The primary objective of sample preparation is to extract this compound from the sample matrix while eliminating interferences like proteins and lipids that can compromise analytical accuracy and instrument performance. slideshare.netencyclopedia.pub The choice of method depends on the matrix's complexity, the analyte's physicochemical properties, and the required concentration levels. mdpi.com

Common extraction techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. encyclopedia.pubmdpi.comnih.gov

Liquid-Liquid Extraction (LLE) : This classic technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. encyclopedia.pub The selection of the organic solvent is critical and is based on the polarity of this compound. For base compounds, the extraction is typically performed at a high pH (approximately 2 units above the pKa), while acidic compounds are extracted at a low pH. slideshare.net While widely used, LLE can be time-consuming and require large volumes of organic solvents. encyclopedia.pub

Solid-Phase Extraction (SPE) : SPE has become a preferred alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. encyclopedia.pubdiva-portal.org This technique uses a solid sorbent, typically packed in a cartridge, to selectively retain the analyte from the liquid sample. phenomenex.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte with a strong solvent. diva-portal.org For a diterpene like this compound, a reversed-phase sorbent such as C18 would likely be effective for extraction from aqueous matrices. japsonline.com

QuEChERS : The QuEChERS method is a streamlined approach that involves an initial solvent extraction (typically with acetonitrile) followed by a "salting-out" step to induce phase separation. nih.gov A subsequent clean-up step using dispersive SPE (d-SPE) removes a wide range of matrix interferences. nih.gov This method is noted for its speed and effectiveness in analyzing multiple residues in complex matrices like food and biological samples. mdpi.comnih.gov

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components, especially lipids and proteins. nih.gov Protein precipitation can be achieved using organic solvents or acids. slideshare.net For lipid removal, specific sorbents such as zirconium dioxide-based materials can be employed during the SPE or d-SPE step. nih.gov

Table 1: Comparison of Extraction and Clean-up Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages | Relevant Matrices |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on relative solubility. encyclopedia.pub | Basic laboratory setup required; versatile. researchgate.net | Time-consuming; requires large solvent volumes; potential for emulsion formation. encyclopedia.pubyoutube.com | Urine, Plasma, Blood. slideshare.netnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix passes through; analyte is then eluted. diva-portal.org | High recovery and enrichment; reduced solvent use; can be automated. encyclopedia.pubjapsonline.com | Can be more costly than LLE; method development may be required. researchgate.net | Urine, Plasma, Tissue Homogenates. nih.govjapsonline.com |

| QuEChERS | Acetonitrile extraction followed by partitioning (using salts) and dispersive SPE clean-up. nih.gov | Fast and easy; low solvent use; effective for a wide range of analytes. mdpi.com | Primarily developed for food matrices; may require optimization for other biological samples. mdpi.comnih.gov | Fish Muscle, Breast Milk. nih.gov |

| Protein Precipitation | Addition of a precipitating agent (e.g., acid, organic solvent) to remove proteins from the sample. slideshare.net | Simple and fast for protein removal. slideshare.net | May not remove other interferences; analyte can be co-precipitated. | Plasma, Serum. phenomenex.comslideshare.net |

Derivatization Strategies for Improved Volatility and Detectability

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis, particularly by GC-MS. jfda-online.comrestek.com For compounds like this compound, which likely possess polar functional groups (e.g., hydroxyls), derivatization is often necessary to:

Increase volatility and thermal stability. nih.govjfda-online.com

Reduce polarity and prevent unwanted interactions with the chromatographic system.

Improve chromatographic peak shape and resolution. jfda-online.com

Enhance detector response and generate characteristic ions for mass spectrometric identification. jfda-online.comresearchgate.net

The most common derivatization techniques for hydroxyl-containing compounds are silylation and acylation. jfda-online.comresearchgate.net

Silylation : This is a widely used technique that replaces active hydrogens in polar functional groups with a silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.cz Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common choices. mdpi.comgreyhoundchrom.com TBDMS derivatives, often formed using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), offer greater stability against hydrolysis compared to TMS derivatives. The reaction conditions, including temperature and duration, must be optimized to ensure complete derivatization. mdpi.com For instance, studies on other complex molecules show that reaction temperatures between 50°C and 110°C are often optimal. mdpi.com

Acylation : This method introduces an acyl group into the molecule, converting compounds with hydroxyl or amine groups into esters and amides, respectively. research-solution.com Reagents such as perfluorinated acid anhydrides (e.g., trifluoroacetic anhydride, TFAA) are frequently used. jfda-online.com The resulting fluoroacyl derivatives are highly volatile and exhibit excellent response with electron-capture detectors (ECD) and can produce diagnostic fragmentation patterns in MS. jfda-online.com

The choice of derivatization reagent depends on the specific functional groups present in this compound and the analytical objectives. gcms.cz The derivatization process enhances the ability to obtain structural information from mass spectra, as the resulting derivatives often produce predictable and structurally significant fragment ions. jfda-online.commdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxyl-Containing Compounds

| Derivatization Method | Reagent | Abbreviation | Target Functional Groups | Advantages of Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | Forms volatile and thermally stable TMS ethers. gcms.cz |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Widely used for forming TMS derivatives; produces stable products. mdpi.com |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | Forms TBDMS derivatives that are more stable and less moisture-sensitive than TMS derivatives. |

| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH2 | Produces highly volatile and stable derivatives; enhances ECD response. jfda-online.comrestek.com |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH2 | Similar to TFAA, forms stable, volatile derivatives with excellent chromatographic properties. |

| Acylation | Heptafluorobutyric Anhydride | HFBA | -OH, -NH2 | Creates derivatives with enhanced electron-capture detection sensitivity. gcms.cz |

Future Directions and Emerging Research Avenues for Forskoditerpene a

Application of Omics Technologies in Diterpene Research

The biosynthesis of complex diterpenoids like Forskoditerpene A within its native producer, Coleus forskohlii, involves a multi-step enzymatic cascade. elifesciences.orgeuropa.eu While significant progress has been made in elucidating the pathway for its well-known relative, forskolin (B1673556), by leveraging omics technologies, the specific pathway to this compound remains uncharted. elifesciences.orgnih.gov Future research can pivot on these technologies to map its formation and create avenues for enhanced production.

The successful use of deep RNA-Seq transcriptome analysis of C. forskohlii root cork to identify the cytochrome P450s (CYPs) and transferases for forskolin biosynthesis serves as a powerful precedent. elifesciences.orgnih.gov A similar, yet more integrated, multi-omics approach is a promising future direction for this compound.

Metabolomics: Untargeted metabolomic profiling of different C. forskohlii tissues and developmental stages can identify pathway intermediates and shunt products related to this compound. By comparing the metabolic profiles of high- and low-producing plant lines, researchers can pinpoint compounds that co-accumulate with this compound, providing clues to its biosynthetic precursors and derivatives.

Proteomics: Concurrent proteomic analysis can identify the enzymes—diterpene synthases (diTPS), CYPs, and other modifying enzymes—that are expressed in correlation with the accumulation of these metabolites. globalhealthprogress.orgresearchgate.net This dual approach can verify and complement genomic data, providing a more accurate picture of the physiological state and identifying the key proteins involved in the biosynthesis. globalhealthprogress.org

The integration of metabolomic and proteomic data will be crucial. For instance, identifying a specific CYP whose expression is highly correlated with the presence of a putative this compound precursor would make it a prime candidate for functional characterization. This integrated strategy has proven effective in clarifying complex metabolic pathways in other organisms. globalhealthprogress.org

Once the biosynthetic genes for this compound are identified, genetic engineering offers a powerful toolkit for enhancing its production, a strategy successfully demonstrated for forskolin. elifesciences.orgeuropa.eu

Heterologous Expression: The entire biosynthetic pathway for forskolin has been successfully reconstituted in microbial hosts such as Saccharomyces cerevisiae (yeast) and the cyanobacterium Synechocystis. elifesciences.orgacs.org A similar "plug-and-play" synthetic biology approach could be applied to this compound. ufl.edu Transferring the identified genes into an optimized microbial chassis would enable scalable, sustainable, and controlled production, overcoming the limitations of extraction from plant sources. nih.gov

Enzyme and Pathway Engineering: The enzymes in diterpenoid pathways, particularly CYPs, are often bottlenecks. researchgate.net Protein engineering can be employed to improve the catalytic efficiency and specificity of the key enzymes in the this compound pathway. As demonstrated with the forskolin pathway enzyme CYP76AH15, targeted mutagenesis of substrate recognition sites can significantly increase the production of pathway intermediates in yeast. researchgate.net Furthermore, metabolic engineering of the host organism to increase the supply of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), can further boost yields. acs.orgresearchgate.net

Metabolomics and Proteomics for Comprehensive Pathway Elucidation

Advanced Computational Modeling and Cheminformatics

With a unique spiro-labdane structure, this compound presents an intriguing scaffold for drug discovery. cabidigitallibrary.orgphytojournal.com Computational approaches can rapidly explore its therapeutic potential and guide the synthesis of more potent analogues.

In silico screening, or virtual screening, uses computational methods to predict the binding of a ligand to a library of biological targets. nih.gov This technique can efficiently generate hypotheses about the mechanism of action of this compound.

Researchers can perform molecular docking simulations, placing the 3D structure of this compound into the binding sites of a wide array of proteins, such as enzymes, ion channels, and receptors. nih.gov Precedent for this approach exists for other labdane (B1241275) diterpenes, which have been screened in silico against targets like the SARS-CoV-2 main protease and α-glucosidase, revealing potential inhibitory activity. nih.govresearchgate.net A similar screening campaign for this compound could unveil unexpected therapeutic targets, guiding future experimental validation and accelerating its development as a potential therapeutic agent.

QSAR modeling is a computational technique that correlates variations in the chemical structure of compounds with their biological activity. researchgate.net Once a biological activity for this compound is confirmed, QSAR can become an invaluable tool.

To build a QSAR model, a library of this compound derivatives would need to be synthesized and tested for their biological activity. The model would then identify the key structural features (descriptors) that are critical for this activity. science.gov This has been successfully applied to other diterpenes to understand their anti-inflammatory and P-glycoprotein inhibitory activities. science.govresearchgate.net The resulting QSAR model for this compound would provide a predictive framework to:

Guide the rational design of new, more potent analogues with improved properties. researchgate.net

Prioritize which derivatives to synthesize, saving time and resources.

Offer insights into the molecular interactions between the compound and its biological target. researchgate.net

In Silico Screening for Novel Biological Targets

Collaborative Research Paradigms and Interdisciplinary Approaches

The multifaceted research required to fully characterize this compound—from pathway elucidation to drug development—necessitates a departure from siloed research efforts. The future of natural product science lies in integrated, interdisciplinary collaboration. hilarispublisher.commdpi.com

Establishing a research consortium focused on this compound and other novel diterpenoids from C. forskohlii would be a powerful paradigm. Such a collaboration could bring together:

Phytochemists and Botanists: For the isolation of new analogues and cultivation of high-producing plant lines.

Molecular Biologists and Bioinformaticians: To apply omics and computational tools for pathway discovery. europa.eu

Synthetic Biologists and Metabolic Engineers: To develop and optimize microbial production platforms. mdpi.com

Pharmacologists and Medicinal Chemists: To conduct biological activity screening, in silico modeling, QSAR studies, and lead optimization. nih.govscience.gov

Such interdisciplinary approaches are increasingly advocated for in the study of complex natural products like diterpenes. nih.gov Collaborative frameworks, such as those established by the National Cancer Institute for natural products discovery or open-source databases like NaturAr, provide models for how academia, government, and industry can partner to accelerate the translation of a natural product from initial discovery to a valuable chemical entity. cancer.govchemrxiv.org By fostering open communication and data sharing, these paradigms can overcome the inherent complexities in natural product research and unlock the full potential of novel compounds like this compound. hilarispublisher.com

Q & A

Q. What strategies improve the synthetic yield of this compound in laboratory settings?

- Answer :

- Retrosynthetic Analysis : Identify key intermediates (e.g., labdane diterpene backbone).

- Catalysis : Use chiral catalysts (e.g., Jacobsen’s) for stereoselective steps.

- Process Optimization : DOE (design of experiments) to vary temperature, solvent, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.